Cas no 2160-51-2 (2,5-Dibromo-3-nitrothiophene)
2,5-Dibromo-3-nitrothiophene Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dibromo-3-nitrothiophene
- 2,5-bis(bromanyl)-3-nitro-thiophene
- 2,5-Dibrom-3-nitrothiophen
- 2,5-Dibrom-3-nitro-thiophen
- 2,5-dibromo-3-nitro-thiophene
- AC1NLPSV
- ANW-60789
- CTK4E7275
- SureCN2680731
- Thiophene,2,5-dibromo-3-nitro-
- 2160-51-2
- SCHEMBL2680731
- AC-27193
- HYJLCFYMHSSKHD-UHFFFAOYSA-N
- CS-0005519
- FT-0716069
- AKOS000123019
- H11132
- Thiophene, 2,5-dibromo-3-nitro-
- DTXSID40406966
- 2,5-dibromo-3 nitrothiophene
- A815511
- DB-066570
-
- MDL: MFCD06660778
- Inchi: 1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H
- InChI Key: HYJLCFYMHSSKHD-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(S1)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 284.80943
- Monoisotopic Mass: 284.809474
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.1
- XLogP3: 3.5
Experimental Properties
- Density: 2.330
- Melting Point: 60-61 ºC
- Boiling Point: 272 ºC
- Flash Point: 118 ºC
- Refractive Index: 1.68
- PSA: 43.14
2,5-Dibromo-3-nitrothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270760-50mg |
2,5-Dibromo-3-nitrothiophene |
2160-51-2 | 50mg |
$ 190.00 | 2022-06-05 | ||
| TRC | D270760-100mg |
2,5-Dibromo-3-nitrothiophene |
2160-51-2 | 100mg |
$ 305.00 | 2022-06-05 | ||
| TRC | D270760-250mg |
2,5-Dibromo-3-nitrothiophene |
2160-51-2 | 250mg |
$ 610.00 | 2022-06-05 | ||
| Alichem | A169004827-1g |
2,5-Dibromo-3-nitrothiophene |
2160-51-2 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM131757-1g |
2,5-dibromo-3-nitrothiophene |
2160-51-2 | 95% | 1g |
$299 | 2021-08-05 | |
| Chemenu | CM131757-1g |
2,5-dibromo-3-nitrothiophene |
2160-51-2 | 95% | 1g |
$299 | 2023-02-17 | |
| Ambeed | A232762-1g |
2,5-Dibromo-3-nitrothiophene |
2160-51-2 | 95+% | 1g |
$312.0 | 2024-04-21 |
2,5-Dibromo-3-nitrothiophene Suppliers
2,5-Dibromo-3-nitrothiophene Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,5-Dibromo-3-nitrothiophene
Comprehensive Overview of 2,5-Dibromo-3-nitrothiophene (CAS No. 2160-51-2): Properties, Applications, and Industry Insights
2,5-Dibromo-3-nitrothiophene (CAS No. 2160-51-2) is a halogenated nitrothiophene derivative that has garnered significant attention in organic synthesis and material science due to its unique structural features. This compound, characterized by the presence of bromine and nitro functional groups on a thiophene ring, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula, C4HBr2NO2S, reflects a balanced reactivity profile, making it valuable for cross-coupling reactions and heterocyclic chemistry.
In recent years, the demand for 2,5-Dibromo-3-nitrothiophene has surged, driven by its role in synthesizing electronic materials such as organic semiconductors and conductive polymers. Researchers are particularly interested in its potential for OLEDs (Organic Light-Emitting Diodes) and photovoltaic cells, aligning with global trends toward sustainable energy solutions. The compound’s ability to modify electron density in conjugated systems makes it a candidate for optoelectronic applications, a topic frequently searched in scientific databases.
From a synthetic perspective, 2,5-Dibromo-3-nitrothiophene is often prepared via electrophilic aromatic substitution reactions, where bromination and nitration of thiophene derivatives are carefully controlled. Its crystallinity and solubility in common organic solvents like dichloromethane and toluene facilitate purification and further functionalization. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, a critical factor for high-yield reactions.
Environmental and safety considerations are also pivotal in discussions about 2,5-Dibromo-3-nitrothiophene. While not classified as hazardous under standard regulations, proper handling protocols—including the use of personal protective equipment (PPE)—are recommended due to its potential irritant properties. This aligns with growing industry focus on green chemistry and sustainable synthesis, keywords often associated with this compound in academic literature.
The commercial availability of 2,5-Dibromo-3-nitrothiophene (CAS No. 2160-51-2) is supported by specialized chemical suppliers, with pricing influenced by purity grades and batch scalability. Its applications extend to pharmaceutical intermediates, particularly in the development of antifungal and antibacterial agents, reflecting broader interest in antimicrobial resistance (AMR) solutions. This connection to healthcare trends enhances its relevance in search queries and research initiatives.
In conclusion, 2,5-Dibromo-3-nitrothiophene exemplifies the intersection of traditional organic chemistry and cutting-edge material science. Its adaptability in catalysis, material engineering, and life sciences ensures continued demand. For researchers and industry professionals, understanding its properties and applications is essential to leveraging its full potential in innovation-driven fields.
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